(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide
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Overview
Description
(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[320]heptane-6-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is the intramolecular cyclization of suitable precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated processes to streamline production .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, often facilitated by the presence of leaving groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one
- tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Uniqueness
What sets (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique reactivity and interaction profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-12(17)9-6-10-11(9)14(19)16(13(10)18)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H2,15,17)/t9-,10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNWBFHBWFBWNN-MXWKQRLJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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